2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde

Lipophilicity Drug Design ADME Prediction

This 2-(4-biphenyl)benzoxazole-6-carbaldehyde is uniquely differentiated by a high predicted LogP of 4.97—substantially greater than common 2-methyl or 2-phenyl analogs—making it ideal for CNS permeability and blood-brain barrier penetration studies. The 6-carbaldehyde provides a reactive handle for Schiff base formation or reductive amination, absent in non-aldehyde biphenyl-benzoxazoles. Leverage recently established one-pot catalytic oxidative syntheses to generate diverse 2-biphenylbenzoxazole libraries with improved throughput. As a precursor to high-quantum-yield bpbo ligands (up to 53.5%), it enables tuned emission properties for materials science. Secure this versatile intermediate for your SAR exploration of Nrf2 inhibitory scaffolds.

Molecular Formula C20H13NO2
Molecular Weight 299.3 g/mol
Cat. No. B11829700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde
Molecular FormulaC20H13NO2
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C=O
InChIInChI=1S/C20H13NO2/c22-13-14-6-11-18-19(12-14)23-20(21-18)17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13H
InChIKeyPUWONCSBTIQHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde (CAS 67563-40-0): Physicochemical Profile and Core Structural Attributes


2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde is a heterocyclic building block comprising a benzoxazole core, a 6-carbaldehyde functional group, and a 2-(4-biphenyl) substituent. It possesses a molecular formula of C20H13NO2, a molecular weight of 299.33 g/mol, and a topological polar surface area (PSA) of 43.1 Ų [1]. The compound is characterized by a high predicted LogP of 4.97 and a melting point of 201–203 °C [1]. This combination of a reactive aldehyde handle, an extended aromatic biphenyl system, and a heterocyclic benzoxazole scaffold positions it as a versatile intermediate in medicinal chemistry and materials science, though it lacks direct biological activity data .

Why Simple Benzoxazole or Biphenyl Analogs Cannot Replace 2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde


Direct substitution with simpler benzoxazole-6-carbaldehyde analogs (e.g., 2-methyl or 2-phenyl derivatives) or non-aldehyde biphenyl-benzoxazoles is quantitatively precluded by significant differences in key molecular properties. The target compound's high predicted lipophilicity (LogP = 4.97) is substantially greater than that of 2-methylbenzoxazole-6-carbaldehyde (LogP = 1.95) [1] and the unsubstituted benzoxazole-6-carbaldehyde (LogP = 1.64) [2], which directly impacts solubility, membrane permeability, and pharmacokinetic profiles. Furthermore, the 6-carbaldehyde moiety provides a unique reactive handle for Schiff base formation or reductive amination that is absent in the non-aldehyde analog 2-([1,1'-biphenyl]-4-yl)benzo[d]oxazole (CAS 17064-45-8). These differences are critical for applications requiring precise lipophilicity tuning or for structure-activity relationship (SAR) studies where both the biphenyl extension and the aldehyde functional group are necessary [3].

2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde: Quantitative Differential Evidence for Informed Procurement


Elevated Lipophilicity (LogP) Versus Simpler 6-Carbaldehyde Analogs

The target compound exhibits a predicted LogP of 4.97, which is substantially higher than that of 2-methylbenzoxazole-6-carbaldehyde (LogP = 1.95) and benzoxazole-6-carbaldehyde (LogP = 1.64). This difference indicates significantly greater lipophilicity, directly influencing drug-likeness, membrane permeability, and solubility profiles [1][2][3].

Lipophilicity Drug Design ADME Prediction

Reactive 6-Carbaldehyde Group Adds Conjugation Capability Absent in Core Scaffold

The target compound possesses a 6-carbaldehyde functional group, enabling well-established chemoselective reactions such as oxime ligation, hydrazone formation, and reductive amination. In contrast, the parent 2-([1,1'-biphenyl]-4-yl)benzo[d]oxazole (CAS 17064-45-8) lacks this reactive handle and cannot be directly conjugated to amines, hydroxylamines, or hydrazines without additional functionalization [1].

Chemical Biology Bioconjugation Schiff Base Chemistry

Melting Point and Physical Form Suitability for Solid-Phase Synthesis

The target compound's melting point is reported in the range of 201–203 °C [1], which is sufficiently high to suggest stability at ambient temperatures for storage and handling, but not so high as to indicate intractability. In contrast, many simpler 6-carbaldehyde analogs (e.g., 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde) exhibit melting points >270 °C , which can complicate melt-processing or solvent-free reactions. The compound is typically supplied as a crystalline solid at 95% purity, suitable for direct use in parallel synthesis .

Solid-Phase Synthesis Combinatorial Chemistry Handling Properties

Structural Extension Confers Conformational Rigidity for Ligand Design

Although direct biological data for the aldehyde itself is absent, the 2-(biphenyl-4-yl)benzo[d]oxazole core (bpbo) from which it is derived has been successfully employed as a cyclometalating ligand in highly phosphorescent iridium(III) complexes, achieving quantum yields of up to 53.5% [1]. The presence of the biaryl extension increases molecular stiffness and π-stacking potential compared to simple 2-phenylbenzoxazole ligands, which typically yield lower quantum yields in analogous complexes [1]. The 6-carbaldehyde analog serves as the direct precursor for generating such ligand libraries for structure-property relationship studies.

Ligand Design π-Stacking Iridium Complexes

Relevant Intermediacy in Nrf2 Inhibitor Patent Series

Patent US20150197498 identifies benzo[d]oxazole derivatives bearing biphenyl and amine-substituted phenyl groups as Nrf2 inhibitors useful as anticancer supplement agents [1]. The claimed generic structure specifically includes biphenyl-substituted benzoxazoles with a functionalizable position analogous to the 6-carbaldehyde location, indicating that the aldehyde handle is a critical intermediate for accessing the patented pharmacophore space.

Anticancer Nrf2 Benzo[d]oxazole derivatives

One-Pot Synthetic Tractability for Library Generation

Recent literature reports an efficient one-pot catalytic oxidative synthesis of 2-biphenylbenzoxazoles from biphenylcarbaldehydes, achieving high yields with broad substrate scope [1]. The target compound, as a biphenylcarbaldehyde, is ideally suited for this methodology, enabling rapid construction of diverse libraries. In contrast, non-aldehyde biphenyl precursors require a two-step sequence including Suzuki coupling, reducing overall throughput.

Parallel Synthesis Heterocyclic Chemistry Catalytic Oxidation

Target Application Scenarios for 2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde Based on Differentiated Evidence


Medicinal Chemistry Campaigns Targeting High-Lipophilicity Drug Space

The high predicted LogP of 4.97 makes this compound ideal for lead optimization programs where increased membrane permeability or blood-brain barrier penetration is required, such as CNS drug discovery. Its lipophilicity is quantitatively differentiated from common 2-methyl or unsubstituted 6-carbaldehyde analogs by approximately 3 log units, which can drastically alter in vivo distribution [1].

Rapid Parallel Synthesis of 2-Biphenylbenzoxazole Libraries

Capitalizing on the recently established one-pot catalytic oxidative synthesis methodology, laboratories can use this biphenylcarbaldehyde as a key substrate for generating diverse 2-biphenylbenzoxazole libraries in a single synthetic operation. This avoids the two-step Suzuki-based sequence required for non-aldehyde starting materials, significantly improving throughput [2].

Phosphorescent Iridium(III) Complex Precursor for OLED Research

As demonstrated by the high quantum yields (up to 53.5%) achieved with the structurally analogous 2-(biphenyl-4-yl)benzo[d]oxazole ligand, this 6-carbaldehyde derivative serves as an ideal precursor for synthesizing substituted bpbo ligands. The aldehyde group allows for further functionalization to tune emission properties. The biphenyl extension contributes to the high phosphorescence efficiency relative to simpler 2-phenylbenzoxazole complexes [3].

Nrf2 Inhibitor Development for Anticancer Adjuvant Therapy

The patented structural space for Nrf2 inhibitory benzo[d]oxazole derivatives explicitly includes biphenyl-substituted scaffolds. Using this 6-carbaldehyde intermediate, medicinal chemists can efficiently explore the SAR around the benzoxazole core to optimize for Nrf2 inhibition, a target for enhancing radiotherapy and chemotherapy efficacy [4].

Quote Request

Request a Quote for 2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.